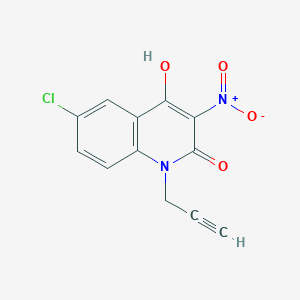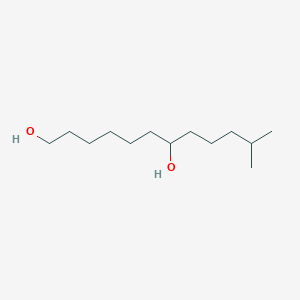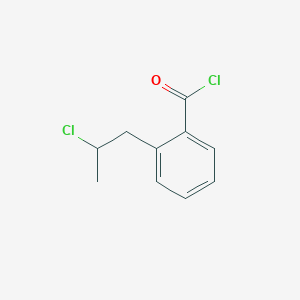
2-(2-Chloropropyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloropropyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a 2-chloropropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-chloropropyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include aluminum chloride and iron(III) chloride, which facilitate the electrophilic substitution reaction on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The starting materials, benzoyl chloride and 2-chloropropyl chloride, are reacted in the presence of a catalyst in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloropropyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the benzoyl chloride group can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions to facilitate the substitution reactions.
Major Products Formed
Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloropropyl)benzoyl chloride finds applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 2-(2-Chloropropyl)benzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it may interact with nucleophilic sites on proteins or nucleic acids, leading to covalent modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: A simpler analog with a benzoyl chloride group but without the 2-chloropropyl substituent.
2-Chlorobenzoyl Chloride: Similar structure but with the chlorine atom directly attached to the benzene ring.
3-(2-Chloropropyl)benzoyl Chloride: A positional isomer with the 2-chloropropyl group attached at the meta position.
Uniqueness
2-(2-Chloropropyl)benzoyl chloride is unique due to the presence of the 2-chloropropyl substituent, which imparts distinct reactivity and properties compared to its analogs. This substituent can influence the compound’s reactivity, making it suitable for specific synthetic applications and industrial processes .
Eigenschaften
CAS-Nummer |
63430-27-3 |
|---|---|
Molekularformel |
C10H10Cl2O |
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
2-(2-chloropropyl)benzoyl chloride |
InChI |
InChI=1S/C10H10Cl2O/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
KLECLJITLFYDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
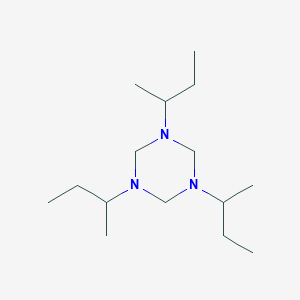
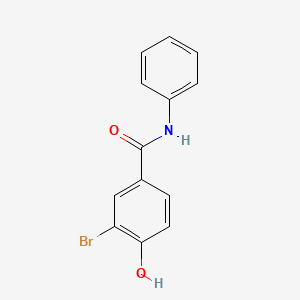
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)

![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)
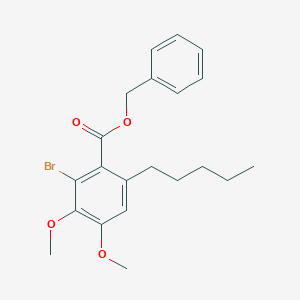
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
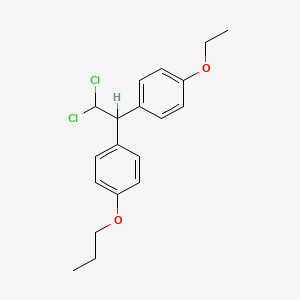
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
